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# Protocol for Plasmid DNA Isolation Using Lysozyme Chloride

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Compound of Interest		
Compound Name:	Lysozyme chloride	
Cat. No.:	B13767233	Get Quote

#### **Application Note:**

This protocol outlines a method for isolating plasmid DNA from bacterial cells, primarily E. coli, utilizing lysozyme for enzymatic digestion of the cell wall in conjunction with the alkaline lysis method. Lysozyme is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of Grampositive and, to a lesser extent, Gram-negative bacteria.[1] This initial enzymatic degradation of the cell wall enhances the efficiency of subsequent cell lysis by detergents like Sodium Dodecyl Sulfate (SDS).

The subsequent alkaline lysis procedure, pioneered by Birnboim and Doly, employs a combination of NaOH and SDS to lyse the bacterial cells and denature both chromosomal and plasmid DNA.[2] The high pH environment denatures the DNA into single strands. Upon neutralization with an acidic salt solution, such as potassium acetate, the smaller, supercoiled plasmid DNA renatures correctly and remains soluble.[2] In contrast, the larger, more complex chromosomal DNA cannot reanneal properly and precipitates along with cell debris and proteins, allowing for the separation and purification of the plasmid DNA.[2] This method is favored for its simplicity, speed, and effectiveness in yielding high-quality plasmid DNA suitable for various downstream molecular biology applications, including sequencing, cloning, and transfection.[3]

## I. Reagents and Buffers



Reagent/Buffer	Composition	Storage
Luria Broth (LB) Media	1 g Tryptone, 0.5 g Yeast extract, 1 g Sodium chloride in 100 ml deionized water. Adjust pH to 7.0 with 5 N NaOH and autoclave.	Room Temperature
Antibiotic Stock	e.g., Ampicillin 100 μg/ml	-20°C
Solution I (Resuspension Buffer)	50 mM Glucose, 25 mM Tris- HCl (pH 8.0), 10 mM EDTA (pH 8.0). Autoclave and store at 4°C.	4°C
Lysozyme Solution	10 mg/ml Lysozyme in sterile water or TE buffer. Prepare fresh.	-20°C (for stock)
Solution II (Lysis Buffer)	0.2 N NaOH, 1% (w/v) SDS.  Prepare fresh from stock solutions.	Room Temperature
Solution III (Neutralization Buffer)	5 M Potassium acetate, Glacial acetic acid. To prepare 100 ml: 60 ml of 5 M potassium acetate, 11.5 ml of glacial acetic acid, and 28.5 ml of water.	4°C
TE Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0). Autoclave.	Room Temperature
Isopropanol	100%, ice-cold	-20°C
Ethanol	70%, ice-cold	-20°C
RNase A Solution	10 mg/ml in TE buffer. Boil for 15 minutes to inactivate DNases, cool slowly.	-20°C



## **II. Experimental Protocol**

This protocol is adapted for a standard miniprep from a 1.5 ml overnight bacterial culture.

- Bacterial Culture and Harvest:
  - Inoculate a single bacterial colony into 2-5 ml of LB media containing the appropriate antibiotic.
  - Incubate overnight (12-16 hours) at 37°C with vigorous shaking (250 rpm).
  - Transfer 1.5 ml of the overnight culture to a microcentrifuge tube.
  - Centrifuge at 10,000 x g for 30 seconds to pellet the bacteria.
  - Carefully decant and discard the supernatant.
- Cell Resuspension and Lysis:
  - Resuspend the bacterial pellet thoroughly in 100 μl of ice-cold Solution I by vortexing.[4]
  - Add 10 μl of freshly prepared 10 mg/ml Lysozyme solution to the resuspended cells. Mix by inverting the tube and incubate on ice for 15-30 minutes.[5]
  - Add 200 μl of freshly prepared Solution II.[4]
  - Mix gently by inverting the tube 4-6 times until the solution becomes clear and viscous. Do not vortex, as this can shear the genomic DNA.[2]
  - Incubate on ice for no more than 5 minutes.[2]
- Neutralization and Precipitation of Debris:
  - Add 150 μl of ice-cold Solution III.[4]
  - Mix gently by inverting the tube several times. A white, flocculent precipitate containing genomic DNA, proteins, and cell debris will form.[4]
  - Incubate on ice for 5-10 minutes.



- Centrifuge at 12,000 x g for 5-10 minutes at 4°C to pellet the precipitate.
- Plasmid DNA Precipitation and Purification:
  - Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.
  - $\circ$  (Optional but recommended) Add 1  $\mu$ l of 10 mg/ml RNase A solution and incubate at 37°C for 20 minutes to digest any contaminating RNA.
  - Add an equal volume (approximately 450 μl) of ice-cold isopropanol to the supernatant.
  - Mix well by inversion and incubate at -20°C for 20-30 minutes to precipitate the plasmid DNA.
  - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the plasmid DNA.
  - Carefully discard the supernatant.
  - $\circ$  Wash the DNA pellet by adding 500  $\mu$ l of ice-cold 70% ethanol and centrifuging at 12,000 x g for 5 minutes. This step removes residual salts.
  - Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet, as it can be difficult to redissolve.
  - Resuspend the plasmid DNA pellet in 30-50 μl of TE buffer or sterile deionized water.

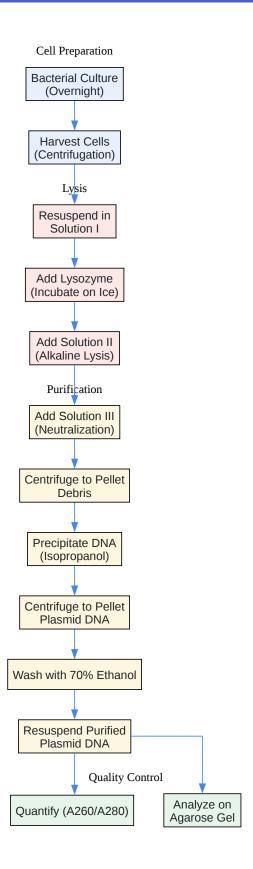
# III. Quantification and Quality Control



Parameter	Method	Expected Value
Concentration	UV-Vis Spectrophotometry (A260)	An A260 of 1.0 corresponds to ~50 μg/ml of double-stranded DNA.[6]
Purity (Protein)	A260/A280 Ratio	1.8 - 2.0[7]
Purity (Salt/Organic)	A260/A230 Ratio	> 2.0[7]
Integrity	Agarose Gel Electrophoresis	The majority of the plasmid should be in the supercoiled form, which runs fastest.

# IV. Workflow and Pathway Diagrams

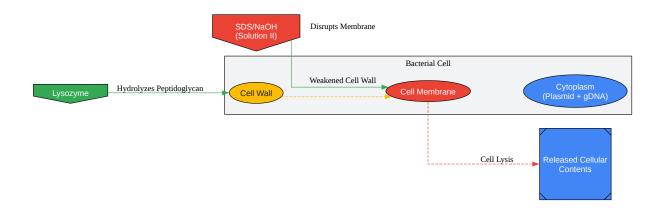




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Caption: Experimental workflow for plasmid DNA isolation using lysozyme.





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Caption: Mechanism of bacterial cell lysis by lysozyme and SDS/NaOH.

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